ARP 100

概要

説明

ARP 100は、細胞外マトリックスタンパク質の分解に関与するマトリックスメタロプロテアーゼファミリーのメンバーであるマトリックスメタロプロテアーゼ2(MMP-2)の選択的阻害剤です。 この化合物は、特定の癌細胞の浸潤特性を阻害する上で大きな可能性を示しており、癌研究において貴重なツールとなっています .

準備方法

ARP 100は、N-アリールスルホニル-N-アルコキシアミノアセトヒドロキサム酸を含む一連の化学反応によって合成されます。 . 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することが含まれます。 工業的な製造方法では、これらの反応を制御された条件下でスケールアップして、高収率と高純度を確保することがあります .

化学反応の分析

ARP 100は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて対応する酸化物を生成することがあります。

還元: この化合物は、対応するアミンまたはアルコールに還元することができます。

置換: This compoundは、官能基が他の基に置き換わる置換反応を起こすことができます。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます. これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用が期待されています。

化学: マトリックスメタロプロテアーゼを含む研究における選択的阻害剤として使用されます。

生物学: 特に線維肉腫細胞株において、癌細胞の浸潤特性を阻害する役割について調査されています.

科学的研究の応用

Introduction to ARP 100

This compound, scientifically known as N-(Aminooxyacetyl)-N’-(D-biotinoyl)hydrazine trifluoroacetic acid salt, is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2). This compound has garnered attention for its applications in various scientific fields, particularly in cancer research and cardiotoxicity studies. Its ability to selectively inhibit MMP-2 activity makes it a valuable tool in therapeutic research, especially concerning conditions associated with oxidative stress and tissue remodeling.

Cancer Research

This compound has been investigated for its role in mitigating the cardiotoxic effects of anthracycline drugs, such as doxorubicin. In a study involving neonatal rat ventricular myocytes, this compound effectively reduced MMP-2 activity, which is known to contribute to doxorubicin-induced cardiotoxicity. The compound restored calcium transients that were impaired by doxorubicin treatment, indicating its potential as a protective agent against chemotherapy-induced cardiac damage .

Table 1: Effects of this compound in Cancer Research

Cardiovascular Studies

In cardiovascular research, this compound's inhibition of MMP-2 has been linked to better outcomes in heart conditions exacerbated by oxidative stress. The compound was shown to ameliorate the effects of oxidative stress on cardiac tissues, which is critical given that MMP-2 activation is often associated with heart failure and myocardial infarction.

Table 2: Impact of this compound on Cardiovascular Health

| Condition | Effect of this compound |

|---|---|

| Heart failure | Inhibition of MMP-2 led to improved cardiac function . |

| Myocardial infarction | Reduced tissue remodeling and fibrosis . |

Tissue Repair and Regeneration

This compound has potential applications in tissue repair due to its role in inhibiting MMP-2, which is involved in extracellular matrix degradation. By controlling MMP-2 activity, this compound may facilitate better healing responses in various tissues following injury or surgery.

Case Study: Wound Healing

In experimental models, the application of this compound has resulted in enhanced wound healing rates due to reduced matrix degradation, allowing for more effective tissue regeneration.

Therapeutic Development

The development of therapeutic agents utilizing this compound is underway, particularly focusing on conditions where MMP-2 plays a detrimental role. The compound's specificity for MMP-2 makes it an attractive candidate for drug development aimed at treating diseases characterized by excessive matrix degradation.

Table 3: Therapeutic Potential of this compound

作用機序

ARP 100は、MMP-2を選択的に阻害することで効果を発揮します。 MMP-2のS1'ポケットと相互作用し、酵素が細胞外マトリックスタンパク質を分解するのを防ぎます。 この阻害は、癌細胞の浸潤特性を低下させ、転移能力を制限します . 関与する分子標的と経路には、酵素活性の発揮に不可欠なMMP-2の亜鉛結合ドメインが含まれます .

類似化合物との比較

ARP 100は、他のマトリックスメタロプロテアーゼに比べてMMP-2に対する高い選択性を持ち、独特です。 類似の化合物には以下のようなものがあります。

CGS27023A: より広い特異性を示す別のMMP阻害剤。

マリマスタット: 癌研究で使用される広域スペクトルMMP阻害剤。

生物活性

ARP 100, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its potential therapeutic applications, particularly in cancer treatment and tissue remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of this compound

This compound (CAS: 704888-90-4) is characterized by its potent inhibition of MMP-2, with an IC50 value of 12 nM . This compound exhibits selectivity over other MMP family members, including MMP-1, MMP-3, MMP-7, and MMP-9, which have IC50 values significantly higher than that of MMP-2 (200 nM for MMP-9 and >50,000 nM for MMP-1 and MMP-7) .

Matrix metalloproteinases are crucial in the degradation of extracellular matrix components, playing roles in both physiological processes (like embryonic development) and pathological conditions (such as metastasis) . this compound binds selectively to the S1' pocket of MMP-2, inhibiting its activity and thereby reducing invasive properties in tumor cells. In vitro studies indicate that this compound demonstrates anti-invasive effects similar to those of the reference drug CGS27023A when tested on HT1080 fibrosarcoma cells, which overexpress MMP-2 and MMP-9 .

In Vitro Studies

In vitro analyses have shown that this compound effectively reduces cell invasion through matrigel assays. The compound's selectivity for MMP-2 over other metalloproteinases suggests a targeted approach to mitigating tumor invasiveness without broadly affecting other physiological processes .

In Silico Studies

Computational studies indicate that the structural features of this compound contribute to its selectivity. The presence of a biphenyl group appears to hinder interactions with MMP-1, thereby enhancing selectivity for MMP-2 . This finding underscores the importance of molecular design in developing selective inhibitors.

Case Study Data

A notable case study involved the application of this compound in an experimental model assessing its impact on tumor progression. The results indicated a significant reduction in metastatic behavior in treated groups compared to controls, further supporting the compound's potential as a therapeutic agent .

Summary of Biological Activity

The following table summarizes the biological activity and selectivity profile of this compound:

| Target | IC50 (nM) | Biological Activity |

|---|---|---|

| MMP-2 | 12 | Selective inhibition; anti-invasive properties |

| MMP-9 | 200 | Less selective; higher IC50 |

| MMP-3 | >4500 | Minimal interaction |

| MMP-1 | >50000 | Inactive; poor binding due to structural factors |

| MMP-7 | >50000 | Inactive; poor binding due to structural factors |

Clinical Development Status

As of now, this compound is still in preclinical development stages with no ongoing clinical trials reported. Future research will be essential to establish its efficacy and safety profiles in human subjects .

特性

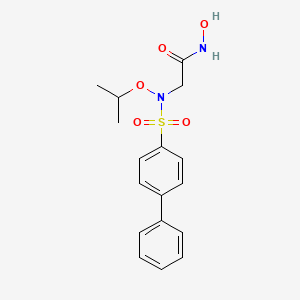

IUPAC Name |

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGLPDURIUEELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434718 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704888-90-4 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ARP-100?

A1: ARP-100 acts by selectively inhibiting the activity of MMP-2 [, , , , , ]. MMP-2 is a zinc-dependent protease involved in extracellular matrix remodeling and implicated in various pathological conditions like cardiac injury and cancer metastasis.

Q2: How does ARP-100's inhibition of MMP-2 impact cardiac injury?

A2: Research suggests that ARP-100's cardioprotective effects stem from preventing the degradation of key proteins involved in cardiac function. For instance, ARP-100 prevents the MMP-2-mediated degradation of SERCA2a, a protein crucial for calcium handling and muscle relaxation in cardiomyocytes [, ]. This protective effect is linked to improved recovery of cardiac mechanical function after ischemia-reperfusion injury [].

Q3: Can you elaborate on the role of ARP-100 in modulating intracellular calcium transients in cardiomyocytes?

A3: Studies show that doxorubicin, a chemotherapeutic agent known to cause cardiotoxicity, increases oxidative stress and activates MMP-2 in cardiomyocytes []. This activation disrupts intracellular calcium handling, leading to decreased amplitude and frequency of calcium transients. Importantly, ARP-100 treatment attenuates these doxorubicin-induced disruptions, suggesting its potential in mitigating cardiotoxicity [].

Q4: How does ARP-100 affect tumor cell behavior?

A4: In melanoma cells (MV3), ARP-100 effectively counteracted the invasion-promoting effects of lisinopril, an ACE inhibitor []. This suggests that ARP-100 might regulate tumor cell invasiveness by modulating MMP-2 activity, which is known to be involved in extracellular matrix degradation during metastasis.

Q5: What is the molecular formula and weight of ARP-100?

A5: The molecular formula of ARP-100 is C17H20N2O5S, and its molecular weight is 376.43 g/mol.

Q6: Has research explored the structure-activity relationship of ARP-100 and its analogs?

A6: While the provided abstracts do not delve into specific SAR studies for ARP-100, they highlight the importance of its selective inhibition of MMP-2 over other MMPs. This suggests that structural modifications to the ARP-100 scaffold could potentially alter its selectivity and potency towards different MMP subtypes.

Q7: What in vitro models have been used to study ARP-100's efficacy?

A7: Researchers have employed various in vitro models to investigate ARP-100's effects. These include:

- Isolated rat hearts subjected to ischemia-reperfusion injury: This model helps assess the cardioprotective effects of ARP-100 and its impact on cardiac function [].

- Neonatal rat ventricular myocytes (NRVM): NRVM cultures are used to study the effects of ARP-100 on cardiomyocyte function, including oxidative stress, MMP-2 activity, and calcium handling [, ].

- Human fibrosarcoma (HT1080) cells: This cell line helps evaluate the impact of ARP-100 on tumor cell behavior, particularly invasion and MMP-2 activity [, ].

- Human melanoma (MV3) cells: This cell line is employed to understand the role of ARP-100 in regulating tumor cell migration and invasion [].

- Human microvascular endothelial cells (HMEC-1): This model is used to study the effects of ARP-100 on angiogenesis, a crucial process in tumor growth and metastasis [].

Q8: What in vivo models have been utilized to study ARP-100's effects?

A8: While the provided abstracts primarily focus on in vitro studies, one study mentions using an in vivo A549 xenograft model to investigate the impact of MMP-2 suppression on tumor growth and angiogenesis [].

Q9: Are there other MMP inhibitors with similar properties to ARP-100?

A9: Yes, several other MMP inhibitors exist, each with varying selectivity profiles. The abstracts mention:

- Batimastat: A broad-spectrum MMP inhibitor with potential in various applications, including cancer therapy [].

- GM6001: Another broad-spectrum MMP inhibitor used in research to understand the role of MMPs in different biological processes [].

- ONO-4817: A selective MMP-2 and MMP-9 inhibitor investigated for its potential therapeutic benefits [, ].

- TIMP-2 (Tissue inhibitor of metalloproteinase-2): A naturally occurring inhibitor of MMP-2 that plays a role in regulating its activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。